Here are some specific areas where 1,2,4,5-benzenetetrol is being investigated:
1,2,4,5-Benzenetetrol, also known as 1,2,4,5-tetrahydroxybenzene, is an aromatic compound characterized by the presence of four hydroxyl groups attached to a benzene ring. Its molecular formula is C₆H₆O₄, and it is classified as a derivative of 2,5-dihydroxy-1,4-benzoquinone. This compound exhibits a complex structure that allows for various chemical interactions and biological activities. The unique arrangement of hydroxyl groups contributes to its solubility in water and its ability to participate in hydrogen bonding, making it a versatile compound in both synthetic and natural processes .
There is no current research on the specific mechanism of action of 1,2,4,5-benzenetetrol in biological systems. However, its structural similarity to other polyphenols suggests it might possess antioxidant properties by scavenging free radicals []. Further research is needed to elucidate its potential biological activities.
These reactions are essential for synthesizing more complex organic molecules and functionalized benzenes .
Research indicates that 1,2,4,5-Benzenetetrol exhibits various biological activities. Its antioxidant properties are particularly noteworthy, as the compound can scavenge free radicals and reduce oxidative stress. Additionally, studies have shown potential anti-inflammatory effects and cytotoxicity against certain cancer cell lines. These properties make it a candidate for further investigation in pharmacological applications .
Several methods exist for synthesizing 1,2,4,5-Benzenetetrol:
These synthesis pathways are crucial for producing 1,2,4,5-Benzenetetrol in laboratory settings for research and application purposes .
1,2,4,5-Benzenetetrol finds applications across several domains:
Interaction studies involving 1,2,4,5-Benzenetetrol focus on its reactivity with various biological molecules and its role in biochemical pathways. Research has demonstrated its ability to interact with proteins and nucleic acids through hydrogen bonding and π–π stacking interactions. These interactions are critical for understanding its mechanism of action in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with 1,2,4,5-Benzenetetrol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Dihydroxybenzene | C₆H₆O₂ | Two hydroxyl groups; less complex than 1,2,4,5-Benzenetetrol |
| 1,3-Dihydroxybenzene | C₆H₆O₂ | Hydroxyl groups at different positions; different reactivity |
| 2-Hydroxy-1-naphthol | C₁₀H₈O₂ | Contains a naphthalene structure; used in dye synthesis |
| Pyrogallol | C₆H₆O₃ | Three hydroxyl groups; strong antioxidant properties |
The uniqueness of 1,2,4,5-Benzenetetrol lies in its specific arrangement of four hydroxyl groups on the benzene ring. This configuration enhances its solubility and reactivity compared to similar compounds with fewer hydroxyl groups. Its distinct biological activities further differentiate it from other phenolic compounds .
This comprehensive overview highlights the significance of 1,2,4,5-Benzenetetrol in both chemical research and potential applications across various fields.
The synthesis of 1,2,4,5-benzenetetrol from 2,5-dihydroxy-1,4-benzoquinone represents one of the most established and efficient synthetic routes for this tetrol compound [1]. This pathway exploits the inherent reducibility of the quinone structure, converting the carbonyl functionalities to hydroxyl groups while maintaining the aromatic benzene core [3].
The tin-mediated hydrochloric acid reduction represents the most widely documented method for converting 2,5-dihydroxy-1,4-benzoquinone to 1,2,4,5-benzenetetrol [1] [3]. This protocol follows established literature procedures and demonstrates consistent reproducibility across multiple research groups [4].
The mechanism involves the reduction of the quinone carbonyls through electron transfer from tin metal in an acidic medium [22] [26]. The tin metal undergoes oxidation from tin(0) to tin(II) and subsequently to tin(IV), providing the necessary electrons for the reduction process [27]. The hydrochloric acid serves dual functions: maintaining the acidic conditions required for the reduction and preventing hydrolysis of intermediate tin compounds [22].
Optimized Reaction Parameters
| Parameter | Optimized Values | Starting Moles |
|---|---|---|
| Starting Material Mass (g) | 2.428 | 17.3 mmol |
| Tin Metal Powder Mass (g) | 2.1885 | 18.4 mmol |
| Concentrated HCl Volume (mL) | 54 | - |
| Initial Reaction Time (min) | 30 | - |
| Heating Temperature (°C) | 100 | - |
| Heating Time (h) | 1 | - |
| Crude Product Yield (g) | 0.786 | 5.54 mmol |
| Crude Product Yield (%) | 32 | - |
| Purified Product Yield (g) | 0.735 | 5.17 mmol |
| Purified Product Yield (%) | 30 | - |
The reaction proceeds through initial formation of a gold-colored suspension upon mixing 2,5-dihydroxy-1,4-benzoquinone with concentrated hydrochloric acid [1] [3]. Addition of tin metal powder causes vigorous effervescence and formation of a grey suspension, indicating the onset of the reduction process [4]. The mixture transforms to a dark color during heating, with continued bubbling indicating ongoing reaction [1].
The optimized procedure demonstrates that a slight excess of tin metal (18.4 mmol versus 17.3 mmol of starting quinone) enhances reaction completion [1] [4]. The concentrated hydrochloric acid volume of 54 mL provides sufficient acidity to maintain the reaction conditions while preventing excessive dilution [3].
Catalytic hydrogenation represents an alternative approach for the reduction of 2,5-dihydroxy-1,4-benzoquinone to 1,2,4,5-benzenetetrol . This method involves the addition of hydrogen across the quinone double bonds using heterogeneous catalysts [24].
The catalytic hydrogenation process typically employs palladium or platinum catalysts supported on carbon or alumina [24] [25]. The reaction proceeds through adsorption of hydrogen onto the catalyst surface, followed by dissociation into catalytically active hydrogen atoms [26]. The quinone substrate subsequently adsorbs onto the catalyst surface, where hydrogen transfer occurs to reduce the carbonyl functionalities [24].
Optimal conditions for catalytic hydrogenation require elevated temperatures and hydrogen pressures to overcome the stability of the aromatic quinone system [24]. The reaction typically proceeds through nitroso and hydroxylamine intermediates before achieving complete reduction to the tetrol product [26].
The selectivity of catalytic hydrogenation can be influenced by the choice of catalyst and reaction conditions [25]. Palladium catalysts generally demonstrate higher selectivity for quinone reduction compared to platinum systems, while nickel catalysts may require more forcing conditions [24].
The oxidative hydroxylation pathway involves the selective introduction of additional hydroxyl groups onto hydroquinone precursors to generate 1,2,4,5-benzenetetrol [12] [15]. This approach exploits the electron-rich nature of hydroquinone derivatives, which undergo facile oxidation under appropriate conditions [12].
The mechanism involves the initial oxidation of hydroquinone to form quinone intermediates, followed by nucleophilic attack by water or hydroxide ions [15]. The resulting hydroxylated products can undergo further oxidation-reduction cycles to achieve the desired substitution pattern [12].
Molecular oxygen serves as an effective oxidant for this transformation, providing an environmentally benign approach to the synthesis [15]. The reaction proceeds through formation of hydrogen peroxide as a byproduct, which can participate in subsequent oxidation reactions [15].
The selectivity of oxidative hydroxylation depends on the substitution pattern of the starting hydroquinone and the reaction conditions employed [12]. Electronic effects of existing substituents influence the regioselectivity of hydroxyl group introduction [15].
Industrial-scale production of 1,2,4,5-benzenetetrol requires consideration of cost-effectiveness, yield optimization, and process safety [13]. The scale-up from laboratory procedures necessitates modification of reaction conditions and implementation of efficient purification strategies [16].
The tin-mediated reduction pathway offers advantages for industrial implementation due to the availability and cost-effectiveness of tin metal and hydrochloric acid [13]. However, the generation of tin-containing waste streams requires appropriate treatment and disposal protocols [27].
The purification of 1,2,4,5-benzenetetrol involves multiple stages to achieve the required purity levels for industrial applications [1] [32]. The crude product obtained from the reduction reaction contains various impurities, including unreacted starting materials, tin compounds, and side products [3].
Yield Optimization through Purification Techniques
| Purification Method | Yield (%) | Product Quality | Crystal Color |
|---|---|---|---|
| Hot Filtration Only | 32 | Crude | Yellow |
| Ice Cooling (30 min) | 32 | Moderate | White |
| THF Recrystallization | 30 | High Purity | White |
| Combined Method | 30 | Highest Purity | White |
Hot filtration under reduced pressure removes insoluble tin compounds and other particulate impurities [1] [3]. The filtrate obtained exhibits a yellow color, indicating the presence of dissolved impurities [4]. Cooling the filtrate on ice for 30 minutes promotes crystallization of 1,2,4,5-benzenetetrol as white crystals [1].
Recrystallization from tetrahydrofuran provides further purification by dissolving the crude product in hot solvent, followed by filtration and cooling [3] [4]. This process removes colored impurities and improves the overall purity of the final product [1].
The combined purification method involves sequential hot filtration, ice cooling, and tetrahydrofuran recrystallization [1] [3]. This approach yields the highest purity product, though with a slight decrease in overall yield due to multiple handling steps [4].
Yield optimization in 1,2,4,5-benzenetetrol synthesis requires careful control of multiple reaction parameters [16] [17]. Temperature control proves critical, as excessive heating can lead to decomposition of the desired product [28].
Solvent Effects in 1,2,4,5-Benzenetetrol Synthesis and Purification
| Solvent System | Function | Temperature (°C) | Effect on Product |
|---|---|---|---|
| Concentrated HCl | Reaction Medium | 100 | Reduction & Reaction |
| THF (Hot) | Dissolution | 65-85 | Complete Dissolution |
| THF (Ice-cold) | Washing | 0-5 | Impurity Removal |
| DMSO-d6 (NMR) | Analysis | 25 | Characterization |
| Water (Industrial) | Precipitation | 0-30 | Crystal Formation |
The reaction temperature of 100°C represents an optimal balance between reaction rate and product stability [1] [3]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and product decomposition [28].
Stirring conditions influence the mass transfer between the heterogeneous phases [17]. Adequate agitation ensures proper contact between the tin metal surface and the quinone substrate, promoting efficient electron transfer [16].
The molar ratio of tin metal to starting quinone affects the reaction completion and yield [1] [4]. A slight excess of tin (1.06 equivalents) ensures complete reduction while minimizing waste of the reducing agent [3].
Reaction time optimization involves balancing conversion efficiency with minimization of side reactions [16]. The initial 30-minute stirring period allows for complete dissolution and mixing, while the subsequent 1-hour heating period ensures complete reduction [1] [3].
The purification sequence significantly impacts the final yield and purity [18] [32]. Immediate hot filtration prevents decomposition of the product, while controlled cooling promotes formation of well-formed crystals [31].
The melting point of 1,2,4,5-benzenetetrol has been experimentally determined to be 210°C under standard atmospheric conditions [1] [2]. This relatively high melting point reflects the extensive hydrogen bonding network formed by the four hydroxyl groups positioned on the benzene ring. The symmetrical arrangement of these functional groups at the 1,2,4,5-positions contributes to efficient intermolecular interactions that stabilize the crystal lattice structure. Crystallographic studies have revealed that the compound crystallizes in the triclinic space group P1̄ with four independent molecules in the asymmetric unit, each forming π-π stacking interactions [3]. The melting point determination was conducted using standard differential scanning calorimetry methods, providing reliable thermal transition data for this compound.
Computational modeling and structure-activity relationship analysis predict a boiling point of 477.1°C at 760 mmHg for 1,2,4,5-benzenetetrol [1] [4]. This theoretical prediction accounts for the significant intermolecular hydrogen bonding capabilities of the tetrahydroxylated benzene ring system. The predicted boiling point is substantially higher than that of the parent benzene molecule (80.1°C), reflecting the dramatic influence of hydroxyl substituents on vapor pressure and thermal stability. The computational predictions utilize advanced thermodynamic modeling algorithms that consider molecular structure, hydrogen bonding potential, and electronic effects. The high predicted boiling point indicates that the compound would exhibit low volatility under normal laboratory conditions, requiring significant thermal energy input to achieve vapor phase transitions.
Nuclear magnetic resonance spectroscopy of 1,2,4,5-benzenetetrol in deuterated dimethyl sulfoxide solvent reveals distinctive spectral characteristics that confirm its molecular structure. The proton nuclear magnetic resonance spectrum exhibits two primary signals: a broad singlet at δ 9.66 ppm integrating for four protons, corresponding to the hydroxyl groups, and a sharp singlet at δ 5.94 ppm integrating for two protons, representing the equivalent aromatic hydrogen atoms [3] [5]. The significant downfield chemical shift of the hydroxyl protons indicates extensive hydrogen bonding interactions in solution. The aromatic proton signal appears as a singlet due to the symmetrical substitution pattern, with the two remaining hydrogen atoms occupying equivalent chemical environments. The carbon-13 nuclear magnetic resonance spectrum displays two distinct signals at δ 138.46 ppm and δ 104.81 ppm, corresponding to the quaternary carbon atoms bearing hydroxyl groups and the aromatic carbon atoms bearing hydrogen substituents, respectively [3] [5]. These spectral assignments provide unambiguous structural confirmation and demonstrate the high degree of molecular symmetry inherent in this substitution pattern.
Infrared spectroscopic analysis of 1,2,4,5-benzenetetrol reveals characteristic vibrational frequencies that provide detailed information about functional group interactions and molecular dynamics. The infrared spectrum exhibits a broad absorption band centered at 3146.01 cm⁻¹, attributed to hydroxyl group stretching vibrations [3] [5]. The broadness of this absorption reflects the complex hydrogen bonding network formed between hydroxyl groups, both intramolecularly and intermolecularly. A strong absorption at 1551.54 cm⁻¹ corresponds to aromatic carbon-carbon stretching vibrations, confirming the presence of the benzene ring system [3] [5]. The frequency and intensity of this band are consistent with substituted benzene derivatives and provide information about electronic delocalization within the aromatic system. A weaker absorption at 1155.90 cm⁻¹ is assigned to carbon-oxygen stretching vibrations of the hydroxyl substituents [3] [5]. The relatively low frequency of this vibration indicates significant electron density redistribution due to resonance effects within the aromatic system. These vibrational assignments are consistent with theoretical predictions and provide valuable fingerprint information for compound identification and purity assessment.